2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol
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Overview
Description
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a 3-methylbut-2-en-1-yl group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methylbut-2-en-1-yl bromide.
Alkylation Reaction: The 2-fluorophenol undergoes an alkylation reaction with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various substituted phenols.
Scientific Research Applications
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenolic group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol: is similar to other fluorinated phenols and alkylated phenols.
3-Fluorobenzoic acid, 3-methylbut-2-enyl ester: Another compound with a similar structure but different functional groups.
2-(3-methylbut-2-enyl)phenol: Lacks the fluorine atom but has a similar alkyl group.
Uniqueness
The presence of both the fluorine atom and the 3-methylbut-2-en-1-yl group in this compound makes it unique. The fluorine atom can significantly influence the compound’s reactivity and biological activity, while the alkyl group can affect its solubility and interaction with other molecules.
Properties
CAS No. |
116268-01-0 |
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Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,13H,7H2,1-2H3 |
InChI Key |
FYHHXYAZXAUOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC=C1)F)O)C |
Origin of Product |
United States |
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